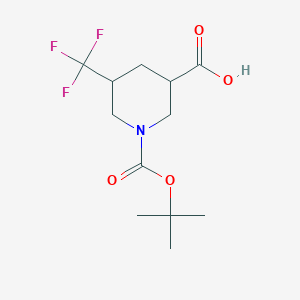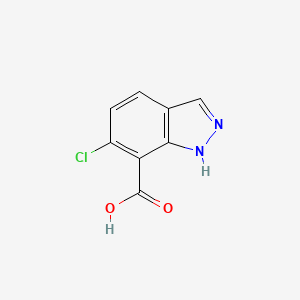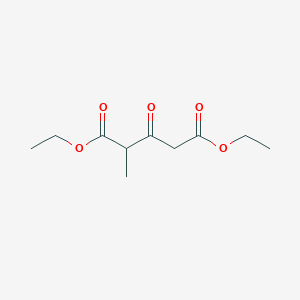
Diethyl 2-methyl-3-oxopentanedioate
Overview
Description
Diethyl 2-Methyl-3-oxopentanedioate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Pentanedioic acid, 2-methyl-3-oxo-, 1,5-diethyl ester .
Synthesis Analysis
Diethyl 2-Methyl-3-oxopentanedioate shows high synthetic utility, and reactions with several kinds of heterocyclic compounds caused ring transformations . For instance, when diester 1 was allowed to react with nitroisoxazolone 2, pyrrole derivative 3 was prepared with loss of carbon dioxide .Molecular Structure Analysis
The molecular formula of Diethyl 2-Methyl-3-oxopentanedioate is C10H16O5 . The molecular weight is 216.23 .Chemical Reactions Analysis
Diethyl 2-Methyl-3-oxopentanedioate reacts with N, N-dimethylformamide dimethyl acetal (DMFDMA) in ethanol at room temperature . Unexpected product dichotomy is produced in the Biginelli-like condensation of 2-hydroxybenzaldehyde with urea or thiourea and dimethyl or diethyl acetone-1,3-dicarboxylate, respectively, as active methylene components .Physical And Chemical Properties Analysis
Diethyl 2-Methyl-3-oxopentanedioate has a molecular weight of 216.23 . It appears as a liquid .Scientific Research Applications
1. Synthesis of Derivatives and Compounds
Diethyl 2-methyl-3-oxopentanedioate is an important intermediate in the synthesis of various compounds. It has been used in processes such as the synthesis of 1,3-Acetone Dicarboxylic Acid and its derivatives, starting with anhydrous citric acid, yielding high purity products (Zang Yang-ling, 2008). Additionally, transformations of diethyl 2-methyl-3-oxopentanedioate have led to the creation of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyridine-8-carboxylates (Silvo Zupančič, J. Svete, B. Stanovnik, 2009).
2. Catalysis and Chemical Reactions
This compound plays a role in catalytic processes. For example, Hafnium-containing BEA zeolites catalyze the condensation of ethyl pyruvate into derivatives of diethyl 2-methyl-3-oxopentanedioate, demonstrating its application in Lewis acidic zeolite-catalyzed reactions (Yuran Wang, Jennifer D. Lewis, Yuriy Román‐Leshkov, 2016).
3. Crystal Structure and Thermodynamics
The compound has been studied in the context of crystal structure and thermodynamic calculations, such as the synthesis and analysis of 1,3-Diethyl-5-(diethylaminium)methylene-2-thiobarbituric Acid Adduct, indicating its relevance in structural chemistry (K. Sweidan, M. AlDamen, C. Maichle‐Mössmer, M. Mubarak, 2012).
4. Industrial Applications
In industry, derivatives of diethyl 2-methyl-3-oxopentanedioate are utilized, such as diethyl phthalate, which serves as an internal standard in the separation and determination of medicine intermediates by gas chromatography (Jiang Feng, 2004).
5. Synthetic Chemistry
The compound is instrumental in the synthesis of various organic compounds. For instance, it has been used in the synthesis of perfumery compounds like 3-methyl-2-hydroxy-cyclopent-2-en-1-one (Zhou Yong-chang, 2005), indicating its versatility in organic synthesis.
Safety and Hazards
properties
IUPAC Name |
diethyl 2-methyl-3-oxopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-14-9(12)6-8(11)7(3)10(13)15-5-2/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKSNVVXZMPTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448444 | |
| Record name | Diethyl 2-methyl-3-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-methyl-3-oxopentanedioate | |
CAS RN |
16631-18-8 | |
| Record name | Diethyl 2-methyl-3-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,3'-Bipyridin]-2-amine](/img/structure/B3048290.png)
![Pyridinium, 1-[2-[[(4-bromo-1H-pyrrol-2-yl)carbonyl]oxy]ethyl]-3-carboxy-, inner salt](/img/structure/B3048291.png)
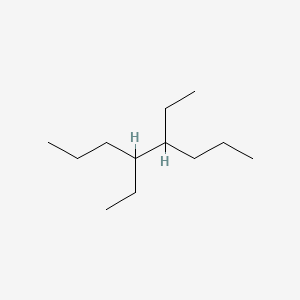

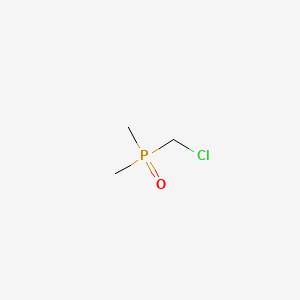
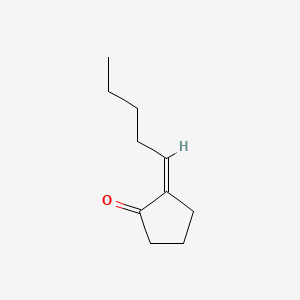
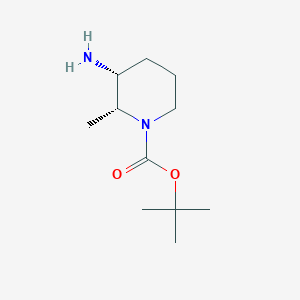
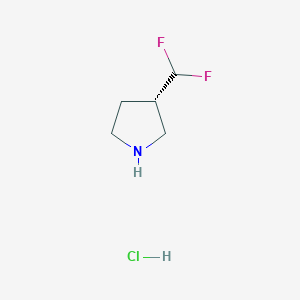
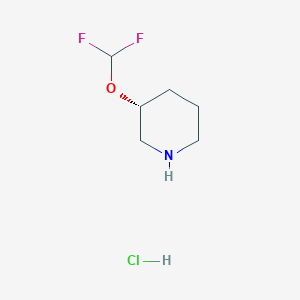

![Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3048308.png)
